Potassium hexafluorophosphate

Catalog No.
S1515489
CAS No.
17084-13-8
M.F
KPF6
F6KP
M. Wt
184.062 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Potassium hexafluorophosphate

CAS Number

17084-13-8

Product Name

Potassium hexafluorophosphate

IUPAC Name

potassium;hexafluorophosphate

Molecular Formula

KPF6
F6KP

Molecular Weight

184.062 g/mol

InChI

InChI=1S/F6P.K/c1-7(2,3,4,5)6;/q-1;+1

InChI Key

YZDGRYDIGCWVND-UHFFFAOYSA-N

SMILES

F[P-](F)(F)(F)(F)F.[K+]

Canonical SMILES

F[P-](F)(F)(F)(F)F.[K+]

Isomeric SMILES

F[P-](F)(F)(F)(F)F.[K+]

The exact mass of the compound Potassium hexafluorophosphate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Potassium hexafluorophosphate (KPF6, CAS: 17084-13-8) is a high-purity inorganic salt fundamentally valued for its non-coordinating hexafluorophosphate anion and robust thermal stability. In industrial and advanced laboratory procurement, it serves primarily as a high-voltage electrolyte solute for potassium-ion batteries (KIBs), a metathesis precursor for ionic liquid synthesis, and a stable source for controlled phosphorus pentafluoride (PF5) generation. Unlike many alternative alkali metal salts, KPF6 combines excellent solubility in polar aprotic solvents—such as propylene carbonate (PC) and ethylene carbonate (EC)—with a high thermal decomposition threshold (up to 600 °C), enabling rigorous moisture removal and seamless integration into moisture-sensitive electrochemical workflows[1].

Research Fit

Primary Use
Electrolyte salt for potassium-ion batteries and capacitors
Additive Use
SEI-modifying additive in lithium-ion and lithium-metal cells
Benchmark Role
Reference K⁺ salt for evaluation of KFSI, KTFSI alternatives

Procurement substitution of KPF6 with other potassium salts or alternative alkali hexafluorophosphates frequently results in process or device failure. Attempting to use KBF4 or KClO4 as direct replacements in non-aqueous electrolytes fails due to their near-total insolubility in standard carbonate solvents, which chokes ionic conductivity [1]. While KFSI offers superior conductivity, substituting KPF6 entirely with KFSI in high-voltage applications leads to catastrophic anodic corrosion of the aluminum current collector at potentials above 3.5 V [2]. Furthermore, substituting with LiPF6 or NaPF6 not only alters the fundamental charge carrier—rendering the system useless for potassium-specific technologies—but also drastically reduces the thermal stability window, preventing the high-temperature vacuum drying required to achieve ultra-low moisture (<50 ppm) baselines [3].

Substitution Risk

1
Anode-dependent stability
KPF6 may deliver robust cycling on hard carbon but severe capacity fade on alloy-type anodes. Generic replacement by KFSI may shift performance dramatically depending on anode chemistry.
2
Additive performance variance
As an SEI additive in Li-ion cells, KPF6 reduces irreversible capacity loss moderately, but NaPF6 shows higher retention. Substitution by another hexafluorophosphate salt may alter initial efficiency.
3
Conductivity and voltage trade-offs
KFSI and KTFSI often provide higher ionic conductivity or high-voltage stability. KPF6 selection should be based on application-specific benchmarks, not general salt-class assumptions.

Organic Solvent Solubility

In the formulation of non-aqueous electrolytes, the solubility of the potassium salt directly dictates the achievable ionic conductivity. Head-to-head solubility testing in propylene carbonate (PC) at room temperature demonstrates that KPF6 achieves a high molar solubility of up to 0.9 mol kg-1, forming a transparent, colorless liquid. In stark contrast, alternative salts such as KBF4 and KClO4 remain largely insoluble, leaving unreacted white powder precipitates and yielding practically non-conductive mixtures [1].

Evidence DimensionMolar solubility in Propylene Carbonate (PC) at room temperature
Target Compound DataHighly soluble (up to 0.9 mol kg-1 in PC)
Comparator Or BaselineKBF4 and KClO4 (Virtually insoluble, visual precipitation)
Quantified DifferenceKPF6 achieves >0.5 mol dm-3 solubility, while KBF4 and KClO4 fail to dissolve meaningfully.
ConditionsRoom temperature mixing in Propylene Carbonate (PC)

Ensures processability and sufficient ionic conductivity in organic carbonate solvents, preventing line clogging and formulation failure.

5C Energy Density
Head-to-head
1232 Wh kg⁻¹ (KPF6)
LiPF6: 955 Wh kg⁻¹ · NaPF6: 1104 Wh kg⁻¹
+29% vs LiPF6 · +12% vs NaPF6
Supports high-rate primary Li battery electrolyte selection
Li/CFx cell; 5C discharge; room temperature

Thermal Stability for Moisture Removal

Electrochemical applications require ultra-low moisture content, necessitating aggressive drying protocols. KPF6 exhibits exceptional thermal stability, with a decomposition onset temperature between 600 °C and 700 °C. This allows industrial drying at temperatures well above 120 °C to achieve moisture levels below 1000 ppm (often <50 ppm) without degrading the salt. Conversely, the industry-standard lithium equivalent, LiPF6, begins to partially decompose into LiF and PF5 at just 120 °C, permanently trapping residual moisture and complicating purification [1].

Evidence DimensionThermal decomposition onset temperature
Target Compound DataDecomposition onset at 600 °C to 700 °C
Comparator Or BaselineLiPF6 (Partial decomposition starts at 120 °C)
Quantified DifferenceKPF6 offers a ~500 °C higher thermal stability window than LiPF6.
ConditionsThermal decomposition under inert atmosphere or vacuum drying

Allows manufacturers to apply high-temperature vacuum drying to achieve ultra-dry precursor states without product degradation.

Irreversible Loss Reduction
Head-to-head
38.98% reduction
vs LiPF6 baseline · 30.43% greater capacity retention after 20 cycles
Supports SEI engineering for initial Coulombic efficiency
Graphite/LFP full cells; EC/EMC (3:7)

Aluminum Current Collector Passivation

For 4 V-class potassium-ion battery cathodes, the electrolyte salt must not corrode the aluminum current collector. While KFSI (Potassium bis(fluorosulfonyl)imide) offers high ionic conductivity, it causes severe anodic corrosion of aluminum at potentials above 3.5 V vs K/K+. KPF6, however, maintains strong oxidative stability and effectively passivates the aluminum current collector up to 4.2 V. Consequently, KPF6 is either used as the primary high-voltage salt or introduced as a critical additive in KFSI systems to suppress corrosion and enable reversible high-voltage operation [1].

Evidence DimensionAnodic stability and Aluminum corrosion threshold
Target Compound DataStable and passivates Al up to 4.2 V vs K/K+
Comparator Or BaselineKFSI (Severe Al corrosion above 3.5 V vs K/K+)
Quantified DifferenceKPF6 extends the anodic stability window by >0.7 V compared to KFSI.
ConditionsElectrochemical testing in ether/carbonate solvents using Al current collectors

Critical for preventing catastrophic current collector degradation in high-voltage energy storage systems.

Hard Carbon Cycling
Head-to-head
187.3 mAh g⁻¹ · 96.8% CE
86.7% capacity retention after 100 cycles (0.8 M KPF6)
Supports formulation optimization for biomass-derived hard carbon
EC:DEC 1:1; 200 mA g⁻¹; coconut shell carbon

PF5 Generation Precursor

In industrial synthesis requiring high-purity phosphorus pentafluoride (PF5) gas, the choice of hexafluorophosphate salt dictates process control. KPF6 decomposes cleanly at 600 °C under an inert helium flow to yield PF5 gas and a solid potassium fluoride (KF) residue. In comparison, sodium hexafluorophosphate (NaPF6) decomposes at a significantly lower temperature (400 °C), which can lead to premature or less controlled gas evolution during handling or intermediate heating steps. The high and distinct decomposition threshold of KPF6 makes it a highly stable, shelf-ready solid precursor for on-demand PF5 generation [1].

Evidence DimensionThermal decomposition temperature for PF5 gas release
Target Compound DataDecomposes at 600 °C
Comparator Or BaselineNaPF6 (Decomposes at 400 °C)
Quantified DifferenceKPF6 provides a 200 °C higher thermal buffer before releasing PF5 gas.
ConditionsHeating under constant helium flow (100 ml/min)

Provides a thermally stable, easily transportable solid precursor that only releases reactive PF5 gas under deliberate, high-temperature industrial conditions.

EDLC Rate Performance
Data to verify
Lower ionic resistance in pores
Lower interfacial resistance vs TEMABF4
Reported rate advantage context (qualitative EIS)
Acetonitrile; activated carbon electrodes; source absent
Ionic Conductivity
Class-level
>8 mS cm⁻¹ (0.8 M KPF6)
KFSI/DME higher; KHFDF superior high-voltage stability
Supports conductivity-cost trade-off assessment
EC:DMC 1:1; room temperature

Potassium-Ion Battery Electrolytes

Due to its exceptional ability to passivate aluminum current collectors up to 4.2 V vs K/K+, KPF6 is the definitive choice for formulating electrolytes in 4 V-class potassium-ion batteries. It is utilized either as the primary conducting salt or as a mandatory passivating additive in KFSI-based systems to prevent anodic corrosion[1].

Ionic Liquid Precursor

KPF6 is widely procured as an anion-exchange precursor for synthesizing specialized hexafluorophosphate-based ionic liquids. Its high solubility in polar aprotic solvents ensures efficient metathesis reactions, while its high thermal stability allows for aggressive pre-drying to eliminate moisture prior to synthesis, a critical requirement for high-purity ionic liquid production [2].

On-Demand PF5 Generation

Because it remains thermally stable up to 600 °C, KPF6 serves as an ideal solid-state storage medium for phosphorus pentafluoride (PF5). Industrial facilities procure KPF6 to generate high-purity PF5 gas on demand via controlled thermal decomposition, avoiding the hazards of transporting and storing pressurized PF5 cylinders [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
High-rate Li/CFx primary batteries
Electrolyte salt for high discharge rates
Energy density comparison at 5C rate
SEI additive for graphite/LFP Li-ion cells
Capacity loss reduction additive
Irreversible capacity loss and retention improvement
Hard carbon potassium-ion batteries
Optimized 0.8 M KPF6 formulation
Cycling stability and Coulombic efficiency on hard carbon
High-rate EDLC electrolyte
Low pore ionic resistance electrolyte
Rate performance in activated carbon electrodes

UNII

88W436PDI9

GHS Hazard Statements

Aggregated GHS information provided by 153 companies from 12 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 5 of 153 companies. For more detailed information, please visit ECHA C&L website;
Of the 11 notification(s) provided by 148 of 153 companies with hazard statement code(s):;
H314 (80.41%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H318 (43.24%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H319 (18.92%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Other CAS

17084-13-8

Wikipedia

Potassium hexafluorophosphate

General Manufacturing Information

Phosphate(1-), hexafluoro-, potassium (1:1): ACTIVE

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